3-Carbamoyl-5-iodobenzoicacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
3-carbamoyl-5-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
VBKPTOBCEMMTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)I)C(=O)N |
Origin of Product |
United States |
Contextualization Within Halogenated Benzoic Acid Derivatives
Halogenated benzoic acids are a class of organic compounds that serve as crucial precursors and intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orggoogle.com The introduction of a halogen atom onto the benzoic acid scaffold significantly modifies its electronic and physicochemical properties.
The specific halogen atom (fluorine, chlorine, bromine, or iodine) dictates the nature of these modifications. Iodine, being the largest and least electronegative of the common halogens, imparts distinct characteristics. Its presence increases the molecule's molecular weight and can enhance lipophilicity, which is a critical parameter in drug design for influencing absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the carbon-iodine bond is the weakest among carbon-halogen bonds, making the iodo group an excellent leaving group in various cross-coupling reactions, thereby serving as a versatile synthetic handle. oc-praktikum.de
The position of the halogen and other substituents on the benzene (B151609) ring determines the molecule's reactivity and regioselectivity in subsequent chemical transformations. In 3-Carbamoyl-5-iodobenzoic acid, the meta-substitution pattern of the three functional groups creates a specific electronic environment and steric arrangement that influences its interactions and potential applications.
Significance of Carbamoyl and Iodo Functionalities in Molecular Design
The utility of 3-Carbamoyl-5-iodobenzoic acid as a building block in contemporary research stems directly from the combined influence of its carbamoyl (B1232498) and iodo functionalities.
The carbamoyl group (-CONH2) is a key structural motif in medicinal chemistry. nih.govnih.gov It is often used as a bioisostere for a carboxylic acid or an ester, offering improved stability against hydrolysis by metabolic enzymes. nih.govacs.org The primary amide of the carbamoyl group is a proficient hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets like proteins and enzymes. nih.gov This capability is crucial for molecular recognition and binding affinity. The presence of the carbamoyl group can also modulate a molecule's solubility and cell membrane permeability. nih.govacs.org
The iodo group (-I) offers several strategic advantages in molecular design. Firstly, it is a powerful halogen bond donor. A halogen bond is a noncovalent interaction where the halogen atom acts as an electrophilic species (Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom. acs.org This interaction, driven by a region of positive electrostatic potential on the halogen known as a "σ-hole," can be highly directional and contribute significantly to ligand-protein binding affinity. acs.orgnih.gov Secondly, as mentioned, the iodine atom serves as a versatile handle for synthetic diversification. It readily participates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. oc-praktikum.deresearchgate.net This reactivity is invaluable for creating libraries of compounds for drug discovery and for the synthesis of complex materials.
Overview of Research Trajectories for Multifunctional Aromatic Carboxylic Acids
Direct Synthesis Strategies for 3-Carbamoyl-5-iodobenzoic Acid
Direct synthesis strategies involve the introduction of key functional groups onto a benzoic acid molecule through C-H activation. While powerful, these methods must overcome challenges related to regioselectivity to achieve the desired 1,3,5-substitution pattern.
Carbene and nitrene insertion reactions represent advanced methods for C-H functionalization, offering a direct route to form C-C and C-N bonds, respectively. researchgate.net In theory, a nitrene generated from a suitable precursor could insert into a C-H bond on the benzoic acid ring to introduce a nitrogen-containing functionality, which could then be converted to a carbamoyl group. For instance, rhodium-catalyzed nitrene insertion into an ortho C-H bond of an aryl moiety has been used to synthesize carbazolones and indolones. nih.gov This process typically involves the decomposition of an azide (B81097) precursor to generate a transient, highly reactive nitrene species that inserts into a nearby C-H bond. researchgate.netnih.gov
Similarly, carbene insertion could theoretically be used to form a C-C bond, which could then be elaborated into a carbamoyl group. These reactions often utilize diazo compounds as carbene precursors in the presence of transition metal catalysts like rhodium or copper. mdpi.com However, controlling the regioselectivity of these insertions on an electronically diverse molecule like iodobenzoic acid is a significant challenge. While these pathways are powerful tools in complex molecule synthesis, their application for the direct synthesis of 3-Carbamoyl-5-iodobenzoic acid is not widely documented, suggesting that selectivity issues may favor other, more established methods. researchgate.netmdpi.com
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.org In this approach, a directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgsemanticscholar.org The carboxylate group of benzoic acid can serve as an effective directing group. organic-chemistry.orgbohrium.com By treating unprotected benzoic acid with a base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.orgrsc.org The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents. rsc.orgsemanticscholar.org
While DoM is highly effective for introducing substituents at the C2 and C6 positions of benzoic acid, it does not directly yield the 3,5-substitution pattern of the target molecule. Achieving this pattern would necessitate a multi-step strategy, potentially involving an initial DoM on a pre-substituted benzoic acid, followed by subsequent functionalization steps. The power of the carboxylate group as a directing entity makes DoM a cornerstone of benzoic acid chemistry, even if its direct application to this specific target is indirect. organic-chemistry.orgnih.gov
| Reaction Type | Reagents/Conditions | Position of Functionalization | Key Findings |
| Directed Ortho-Metalation | s-BuLi/TMEDA, THF, -78°C | Ortho to carboxylate | Deprotonation occurs exclusively at the ortho position, allowing for regioselective introduction of electrophiles. organic-chemistry.orgbohrium.com |
| Reversed Regioselectivity | n-BuLi/t-BuOK | Varies (meta/para) | A change in the base system can alter the site of metalation, demonstrating the tunability of the reaction. organic-chemistry.org |
| Ruthenium-Catalyzed Arylation | Ru-phosphine catalysts, Arylthianthrenium salts | Ortho to carboxylate | The carboxylate group serves as an excellent directing group for ortho-C─H arylation, showing orthogonality to other cross-coupling methods. nih.gov |
Precursor-Based Synthetic Routes to 3-Carbamoyl-5-iodobenzoic Acid
These routes are often more practical and higher-yielding as they rely on the sequential modification of a halogenated benzoic acid scaffold, where the initial halogen provides a reliable anchor point for subsequent reactions.
A common and effective strategy for synthesizing polysubstituted benzoic acids involves the sequential functionalization of simpler precursors. For 3-Carbamoyl-5-iodobenzoic acid, a plausible route begins with a readily available starting material such as 3-aminobenzoic acid or 3-bromobenzoic acid.
One potential pathway starts with the iodination of 3-aminobenzoic acid. Electrophilic iodination would likely be directed to the positions ortho and para to the activating amino group, namely positions 2, 4, and 6. To achieve the desired 5-iodo substitution, one might start with a different precursor, such as 3-nitrobenzoic acid, which can be halogenated and then the nitro group reduced to an amine. A more direct route involves starting with 2-aminobenzoate, which can be iodinated, followed by a Sandmeyer reaction to replace the amino group with another halide, and finally hydrolysis. google.comgoogle.com A developed synthetic route for 3-amino-5-halobenzoates involves introducing a nitro group at the C3 position of 2-aminobenzoates, converting the C2-amino group to an iodide, and then reducing the nitro group. researchgate.net
The carbamoyl group (-CONH₂) is often introduced by the hydrolysis of a nitrile (cyano) group. For instance, a cyano group on an aromatic ring can be hydrolyzed under aqueous alkaline conditions to yield a primary amide. prepchem.com Therefore, a synthetic sequence could involve introducing a cyano group onto the iodinated benzoic acid scaffold, followed by controlled hydrolysis to form the final carbamoyl moiety.
| Transformation Step | Starting Material Example | Reagents | Product Type |
| Iodination | Methyl 2-aminobenzoate | Iodine compound (e.g., I₂, KI/KIO₃) | 2-Amino-5-iodobenzoate google.comgoogle.com |
| Diazotization/Sandmeyer | 2-Amino-5-iodobenzoate | NaNO₂, HCl; CuCl | 2-Chloro-5-iodobenzoate google.com |
| Nitrile Hydrolysis | 5-Cyano-triiodobenzoic acid | NaOH, H₂O, 60°C | 5-Carbamoyl-triiodobenzoic acid prepchem.com |
| Ester Hydrolysis | 2-Chloro-5-iodobenzoate | NaOH, Ethanol, H₂O | 2-Chloro-5-iodobenzoic acid google.com |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of 3-Carbamoyl-5-iodobenzoic acid, the iodo-substituent serves as an excellent "handle" for these transformations, making it a versatile precursor for a wide range of structural analogues.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govbeilstein-journals.org An intermediate like methyl 3-carbamoyl-5-iodobenzoate could be reacted with various olefins in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base to generate analogues bearing a vinyl group at the 5-position. nih.gov This method is highly valued for its reliability in forming C(sp²)-C(sp²) bonds. chim.it
Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. bepls.com It is a powerful method for forming C(sp²)-C(sp) bonds. bepls.com Using 3-Carbamoyl-5-iodobenzoic acid or its ester as the substrate, a diverse array of alkynyl-substituted analogues can be synthesized, which are valuable intermediates in medicinal chemistry and materials science. beilstein-journals.org
Suzuki Reaction: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester). oc-praktikum.demdpi.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.govmdpi.com The iodo- group at the 5-position of the benzoic acid scaffold makes it an ideal substrate for Suzuki coupling, enabling the synthesis of a multitude of biaryl analogues. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Application for Analogues |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Aryl-Vinyl (C=C) | Synthesis of stilbene-like structures and vinylated derivatives. nih.govnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl (C≡C) | Introduction of linear, rigid alkynyl linkers for drug design and materials. bepls.combeilstein-journals.org |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl (C-C) | Creation of biaryl scaffolds, a common motif in pharmaceuticals. oc-praktikum.denih.govnih.gov |
Carbamoylation Reactions in the Synthesis of Benzoic Acid Derivatives
The introduction of a carbamoyl group (-CONH₂) onto a benzoic acid scaffold is a pivotal step in the synthesis of 3-Carbamoyl-5-iodobenzoic acid and its analogues. This transformation, known as carbamoylation, can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid moiety. The most common precursors for this conversion are acid chlorides, isocyanates, and carbamoyl azides.
From Acid Chlorides: One of the most traditional and effective methods for synthesizing amides is through the conversion of a carboxylic acid to a more reactive acid chloride. This activation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride derivative is highly electrophilic and reacts readily with an ammonia (B1221849) source (e.g., aqueous or gaseous ammonia) to form the primary amide, thereby completing the carbamoylation. This two-step process is widely used due to its efficiency and the high reactivity of the acid chloride intermediate.
From Isocyanates: Isocyanates serve as potent electrophiles for the formation of amide bonds. In this approach, an isocyanate intermediate can be generated, which then reacts with a carboxylic acid. This reaction typically proceeds through the formation of an unstable mixed carbamic-carboxylic anhydride, which subsequently decarboxylates to yield the desired amide. The generation of isocyanates in situ can be achieved from various precursors, such as hydroxamic acids via the Lossen rearrangement or from acyl azides through the Curtius rearrangement.
From Carbamoyl Azides: Carbamoyl azides are versatile reagents that can also be used for the synthesis of amides. These compounds can be prepared from the corresponding carboxylic acids. They can serve as precursors to isocyanates via the Curtius rearrangement, which then react as described above. Alternatively, they can participate in other transformations that result in the formation of the carbamoyl group. The use of carbamoyl azides offers a pathway that avoids the direct handling of potentially hazardous isocyanates. researchgate.net
Table 1: Comparison of Carbamoylation Methods for Benzoic Acid Derivatives
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Acid Chloride Route | Benzoic Acid | SOCl₂, (COCl)₂, PCl₅ | High reactivity, generally good yields, well-established method. | Often requires harsh reagents, generates acidic byproducts (e.g., HCl). |
| Isocyanate Route | Benzoic Acid / Acyl Azide | Diphenylphosphoryl azide (DPPA), heat | Can be a one-pot process, avoids isolation of harsh intermediates. | Isocyanates can be toxic and moisture-sensitive, potential for side reactions. |
| Carbamoyl Azide Route | Carboxylic Acid | Azide sources (e.g., NaN₃) | Stable alternative to isocyanates, can be generated in situ. researchgate.net | May require multi-step synthesis for the azide precursor. |
Regioselective Synthesis and Isomeric Control in Halogenated Carbamoylbenzoic Acids
Achieving the correct substitution pattern on an aromatic ring is one of the most significant challenges in organic synthesis. For a molecule like 3-Carbamoyl-5-iodobenzoic acid, which is a 1,3,5-trisubstituted benzene (B151609) derivative, the synthesis must be carefully designed to control the position of each functional group. This regiochemical outcome is governed by the electronic properties of the substituents already present on the ring during electrophilic aromatic substitution reactions.
The directing effects of the relevant functional groups are crucial:
Carboxyl Group (-COOH): This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta (3 and 5) positions. numberanalytics.com
Iodo Group (-I): As a halogen, iodine is weakly deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho (2 and 6) and para (4) positions due to resonance effects. organicchemistrytutor.comyoutube.com
Carbamoyl Group (-CONH₂): Similar to the carboxyl group, the carbamoyl group is deactivating and acts as a meta-director.
A successful regioselective synthesis hinges on the sequence in which these groups are introduced. For example, starting with benzoic acid, a direct iodination would preferentially yield para-iodobenzoic acid, which is the incorrect isomer. A more viable strategy involves starting with a precursor that sets up the desired 1,3,5-pattern. One potential pathway could begin with a compound like 3,5-dinitrobenzoic acid. The synthetic sequence might involve:
Selective reduction of one nitro group to an amine.
Conversion of the resulting amino group to an iodo group via a Sandmeyer-type reaction (diazotization followed by treatment with an iodide salt).
Reduction of the second nitro group to an amine.
Conversion of this second amino group into the final carbamoyl functionality.
This multi-step approach ensures that each substituent is placed in the correct position, overcoming the inherent directing preferences that would otherwise lead to undesired isomers. The synthesis of other complex substituted benzoates, such as 3-amino-5-halo-2-iodobenzoates, also relies on such carefully planned, multi-step sequences to achieve isomeric purity. researchgate.net
Table 2: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution
| Functional Group | Type | Activating/Deactivating | Directing Effect |
| -COOH (Carboxyl) | Electron-Withdrawing | Strongly Deactivating | meta |
| -I (Iodo) | Halogen | Weakly Deactivating | ortho, para |
| -CONH₂ (Carbamoyl) | Electron-Withdrawing | Moderately Deactivating | meta |
| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | meta |
| -NH₂ (Amino) | Electron-Donating | Strongly Activating | ortho, para |
Scalable Synthetic Approaches and Process Optimization for 3-Carbamoyl-5-iodobenzoic Acid Production
Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges focused on safety, cost-effectiveness, efficiency, and environmental impact. For 3-Carbamoyl-5-iodobenzoic acid, a scalable synthesis requires meticulous process optimization.
Key areas for optimization include:
Raw Material Sourcing: The cost and availability of starting materials are paramount. For instance, choosing a commercially available, appropriately substituted benzene derivative can significantly streamline the process compared to building the core from benzene itself.
Reaction Conditions: Each step must be optimized for maximum yield and minimum reaction time. This involves fine-tuning parameters such as temperature, pressure, and catalyst loading. For example, in amidation reactions, moving from stoichiometric reagents to more efficient catalytic systems can reduce waste and cost. numberanalytics.com
Solvent Selection: Solvents are chosen based on reaction performance, safety (flammability, toxicity), cost, and ease of recovery and recycling. The use of greener solvents is an increasing focus in modern process chemistry.
Workup and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can provide high purity in a single step, avoiding complex and costly chromatographic techniques. Procedures for related compounds, such as certain (R)-3-carbamoylmethyl-5-methylhexanoic acid derivatives, often rely on carefully controlled crystallization and salt formation for purification and resolution. google.comgoogleapis.com
Process Safety: A thorough hazard analysis of each step is required to identify potential risks, such as exothermic reactions or the handling of hazardous reagents, and to implement appropriate control measures.
Table 3: Key Parameters for Process Optimization in Chemical Synthesis
| Parameter | Objective | Considerations |
| Temperature | Maximize reaction rate and selectivity; minimize side reactions. | Exotherm control, energy costs, solvent boiling point. |
| Concentration | Increase throughput and reaction rate. | Solubility of reagents, viscosity, potential for side reactions. |
| Catalyst | Reduce reaction time and temperature; improve selectivity. | Cost, availability, catalyst lifetime, removal from the final product. |
| Solvent | Ensure reagent solubility; facilitate heat transfer. | Safety, environmental impact, cost, ease of recovery. |
| Purification Method | Achieve high product purity efficiently. | Scalability (crystallization vs. chromatography), solvent use, yield loss. |
| Waste Management | Minimize environmental impact and disposal costs. | Atom economy, recycling of solvents/catalysts, treatment of effluent. |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, readily undergoing reactions typical of this functional class.
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid functionality of 3-Carbamoyl-5-iodobenzoic acid can be converted to esters and amides through various established synthetic protocols.
Esterification:
Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the reaction of a carboxylic acid with an alcohol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. jocpr.com This method is effective for a variety of alcohols. jocpr.com Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an alcohol. Grignard reagents can also be reacted with alkyl imidazolecarboxylates to form esters. acs.org
Amidation:
Similarly, the carboxylic acid can be transformed into an amide by reaction with an amine. This is often facilitated by coupling agents that activate the carboxylic acid. A hypervalent iodine(III) reagent has been shown to act as an efficient coupling agent for the direct condensation of carboxylic acids with amines to produce amides. researchgate.net Palladium-catalyzed aminocarbonylation represents another powerful method for amide synthesis, involving the reaction of aryl halides, carbon monoxide, and amines. acs.org
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| Carboxylic Acid | Alcohol | DCC, DMAP | Ester |
| Carboxylic Acid | Amine | Hypervalent iodine(III) reagent | Amide |
| Aryl Halide | Amine, CO | Palladium catalyst | Amide |
| Grignard Reagent | Alkyl Imidazolecarboxylate | - | Ester |
Decarboxylation Pathways and Related Reactions
Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, this reaction can be induced.
Photocatalyzed decarboxylation of oxamic acids, which can be derived from the corresponding carboxylic acids, has been demonstrated as a method to generate carbamoyl radicals. sci-hub.seresearchgate.net This process often involves a hypervalent iodine reagent and a photocatalyst under visible light irradiation. sci-hub.se The oxidative decarboxylation of aliphatic carboxylic acids using silver(I)/peroxydisulfate can generate alkyl radicals. unipv.it While direct decarboxylation of 3-Carbamoyl-5-iodobenzoic acid is not widely reported, these related methods highlight potential pathways for radical generation following derivatization.
Reactions of the Carbamoyl Group in 3-Carbamoyl-5-iodobenzoic Acid
The carbamoyl group, while generally less reactive than the carboxylic acid, can participate in specific chemical transformations.
Nucleophilic and Electrophilic Reactivity of the Carbamoyl Amide
The amide functionality of the carbamoyl group possesses both nucleophilic and electrophilic character. The nitrogen atom can act as a weak nucleophile, while the carbonyl carbon is electrophilic. Reactions directly involving the carbamoyl group of 3-Carbamoyl-5-iodobenzoic acid are less common compared to those of the other functional groups. However, derivatization of the carbamoyl group is possible. For example, N-aryl and N-alkenyl carbamoyl benzotriazoles can be prepared from acyl azides via Curtius rearrangement. researchgate.net
Generation and Reactivity of Carbamoyl Radicals
The generation of carbamoyl radicals from precursors derived from 3-Carbamoyl-5-iodobenzoic acid opens up a range of synthetic possibilities. Carbamoyl radicals can be generated from carbamoyl chlorides or oxamic acids. researchgate.netnih.gov
One method involves the use of a nucleophilic organic catalyst and low-energy photons to generate carbamoyl radicals from carbamoyl chlorides. nih.gov These nucleophilic radicals can then be intercepted by electron-poor olefins in a Giese-type addition. nih.gov Another strategy utilizes the photoredox-catalyzed generation of carbamoyl radicals from N-hydroxyphthalimido oxamides. rsc.org The oxidative decarboxylation of oxamic acids, mediated by thermal, photochemical, or electrochemical means, is also a well-established method for producing carbamoyl radicals. researchgate.netrsc.org These radicals can then add to unsaturated systems to form a variety of important amides. researchgate.net For instance, carbamoyl radicals generated from oxamic acids have been used in the synthesis of unsymmetrical ureas. sci-hub.se
Reactivity of the Aryl Iodide Moiety
The aryl iodide group is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for such transformations.
Aryl iodides can be activated through oxidation to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. acs.org These hypervalent iodine reagents can then participate in a variety of transformations, including the transfer of aryl groups. acs.org
Common cross-coupling reactions involving aryl iodides include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters, catalyzed by palladium, to form biaryl compounds. scispace.com
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form aryl alkynes. scispace.comfishersci.caresearchgate.net
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. fishersci.casigmaaldrich.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
Carbonylation: Reaction with carbon monoxide and a nucleophile, often catalyzed by palladium, to introduce a carbonyl group. nih.gov
For example, 3-bromo-5-iodobenzoic acid, a related compound, has been used in regioselective Heck cross-coupling reactions and Sonogashira coupling reactions. fishersci.casigmaaldrich.com The aryl iodide functionality of 3-Carbamoyl-5-iodobenzoic acid would be expected to undergo similar transformations, providing a powerful tool for diversification.
Table 2: Common Cross-Coupling Reactions of Aryl Iodides
| Coupling Reaction | Coupling Partner | Catalyst | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Palladium | C-C (aryl-aryl) |
| Sonogashira | Terminal alkyne | Palladium/Copper | C-C (aryl-alkyne) |
| Heck | Alkene | Palladium | C-C (aryl-alkene) |
| Buchwald-Hartwig | Amine | Palladium | C-N (aryl-amine) |
| Carbonylation | Carbon Monoxide | Palladium | C-C (aryl-carbonyl) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-iodine bond in 3-Carbamoyl-5-iodobenzoic acid is a key feature that allows for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki Coupling: While specific examples detailing the Suzuki coupling of 3-Carbamoyl-5-iodobenzoic acid are not prevalent in the provided search results, the reactivity of similar iodobenzoic acids is well-documented. For instance, various aryl iodides, including iodobenzoic acids, readily participate in Suzuki couplings with boronic acids or their derivatives. mdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine (B1218219) ligand, along with a base to facilitate the transmetalation step. The reaction of 3-Carbamoyl-5-iodobenzoic acid with an arylboronic acid would be expected to yield a biphenyl (B1667301) derivative, a common motif in pharmacologically active compounds.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. Although direct examples with 3-Carbamoyl-5-iodobenzoic acid are sparse in the provided results, related iodobenzoic acid derivatives are known to undergo such transformations. Solid-supported iodobenzoic acid derivatives have been successfully coupled with various partners under palladium(0) catalysis, indicating the feasibility of such reactions. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a powerful tool for synthesizing aryl alkynes. The reaction of o-iodobenzoic acid with terminal alkynes, catalyzed by a Pd/C-CuI-PPh₃ system, has been shown to produce 3-substituted isocoumarins in good yields. acs.org This suggests that 3-Carbamoyl-5-iodobenzoic acid could similarly react with terminal alkynes to generate functionalized benzoic acid derivatives. A common catalytic system for Sonogashira reactions involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent. mdpi.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Iodobenzoic Acid Derivatives
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 4-Iodobenzoic acid | Arylboronic acid | Pd(OAc)₂, K₂CO₃ | Biphenyl derivative | mdpi.com |
| Sonogashira | o-Iodobenzoic acid | Terminal Alkyne | 10% Pd/C, CuI, PPh₃, Et₃N | 3-Substituted Isocoumarin | acs.org |
| Organozinc Coupling | Solid-supported Iodobenzoic acid | Organozinc iodide | Pd(0) | Substituted benzoic acid | nih.gov |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is a well-established reaction class. However, for aryl iodides like 3-Carbamoyl-5-iodobenzoic acid, SNAr is generally less favorable compared to palladium-catalyzed processes unless the ring is highly activated by strongly electron-withdrawing groups or under specific reaction conditions such as high temperatures or the use of highly nucleophilic reagents. The presence of the carboxylate and carbamoyl groups does provide some electron deficiency to the ring, but typically, more activating groups (like a nitro group) are required for facile SNAr to occur. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could potentially be induced under strongly basic conditions, but these are less common for this type of substrate.
Formation of Hypervalent Iodine Species and their Reactivity
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity as oxidizing agents and electrophiles. 3-Carbamoyl-5-iodobenzoic acid can serve as a precursor to such species. The oxidation of the iodine atom can lead to the formation of iodinanes (I(III)) or iodanes (I(V)). For example, treatment with an oxidizing agent like peracetic acid or sodium periodate (B1199274) could potentially yield a diacetoxyiodobenzene (B1259982) or an iodylbenzene derivative, respectively. These hypervalent iodine reagents can then participate in a variety of transformations, including the transfer of functional groups to other molecules. While specific studies on hypervalent iodine species derived from 3-Carbamoyl-5-iodobenzoic acid were not found in the search results, the general chemistry of aryl iodides supports this possibility.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Carbamoyl 5 Iodobenzoic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the number and types of hydrogen and carbon atoms in a molecule. In 3-Carbamoyl-5-iodobenzoic acid, the aromatic protons exhibit characteristic chemical shifts in the ¹H NMR spectrum, typically appearing as multiplets in the downfield region due to the deshielding effects of the aromatic ring and its electron-withdrawing substituents. The protons of the carbamoyl (B1232498) (-CONH₂) and carboxylic acid (-COOH) groups are also observable, though their chemical shifts can be broad and concentration-dependent.
The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and carbamoyl groups resonate at the lowest field, a consequence of their immediate proximity to electronegative oxygen atoms. The aromatic carbons show a range of chemical shifts influenced by the inductive and resonance effects of the iodo, carbamoyl, and carboxyl substituents. For instance, the carbon atom bonded to the iodine (C-I) will have a characteristic chemical shift. Due to the symmetry in some analogues, certain carbon atoms may be chemically equivalent, resulting in fewer signals than the total number of carbon atoms. docbrown.info
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Iodobenzoic acid | DMSO-d₆ | 7.19-8.10 (m, Ar-H) | 84.7, 120.9, 121.7, 126.6, 128.3, 131.7, 132.0, 135.4, 139.2, 141.4, 142.2, 142.3, 167.7 (C=O) nih.gov |
| 3-Iodobenzoic acid | Not Specified | --- | --- |
| 2-amino-5-iodo-benzoic acid | DMSO-d₆ | 7.19-8.10 (m, Ar-H) | 84.7, 120.9, 121.7, 126.6, 128.3, 131.7, 132.0, 135.4, 139.2, 141.4, 142.2, 142.3, 167.7 (C=O) nih.gov |
| 3-(tert-butylcarbamoyl)-5-iodobenzoic acid | Not Specified | --- | --- |
Data sourced from various research articles. docbrown.infonih.govsigmaaldrich.comwashington.edu The chemical shifts are dependent on the solvent, concentration, and temperature. sigmaaldrich.comwashington.edu
To unambiguously assign the proton and carbon signals and to piece together the molecular framework, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 3-Carbamoyl-5-iodobenzoic acid, COSY would reveal correlations between the aromatic protons, helping to establish their relative positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that shows correlations between protons and carbons that are two or three bonds away. This technique is instrumental in establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons bearing the iodo and carboxyl groups. For instance, the aromatic protons would show HMBC correlations to the carbonyl carbons of both the carboxylic acid and the carbamoyl group, confirming the substitution pattern.
The combined application of these 2D NMR techniques allows for a comprehensive and definitive structural elucidation of 3-Carbamoyl-5-iodobenzoic acid and its analogues. canterbury.ac.nzresearchgate.netmpg.de
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with very high precision. researchgate.net This allows for the determination of the exact molecular formula of 3-Carbamoyl-5-iodobenzoic acid. rsc.org By comparing the experimentally measured exact mass with the calculated mass for potential molecular formulas, the correct elemental composition can be confidently assigned. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions for HRMS analysis. rsc.orgnih.govnih.gov
For example, the expected exact mass for 3-Carbamoyl-5-iodobenzoic acid (C₈H₆INO₃) can be calculated with high precision. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of 3-Carbamoyl-5-iodobenzoic acid) and its subsequent fragmentation through collision-induced dissociation. nih.gov The resulting product ions are then analyzed to reveal characteristic fragmentation patterns. utexas.edumiamioh.edu
The fragmentation of 3-Carbamoyl-5-iodobenzoic acid would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the carbamoyl group (-CONH₂). The loss of the iodine atom is also a probable fragmentation pathway. By analyzing the masses of the fragment ions, the structural components of the molecule can be deduced, providing further confirmation of its identity and connectivity.
Table 2: Predicted Fragmentation Patterns for 3-Carbamoyl-5-iodobenzoic Acid in MS/MS This table presents hypothetical fragmentation data based on the known structure and general fragmentation rules. Actual experimental data would be required for definitive confirmation.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |
| [M+H]⁺ | [M+H - CONH₂]⁺ | CONH₂ | Loss of the carbamoyl group. |
| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss of carbon monoxide from the carboxylic acid group. |
| [M+H]⁺ | [M+H - I]⁺ | I | Loss of the iodine atom. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. rsc.org
For 3-Carbamoyl-5-iodobenzoic acid, the IR spectrum would exhibit distinct absorption bands corresponding to the various functional groups present. chemicalbook.com The O-H stretch of the carboxylic acid would appear as a broad band, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide (carbamoyl group) would result in strong absorption bands in the region of 1650-1750 cm⁻¹. acs.org The N-H stretching of the primary amide would be visible around 3100-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are also observable in Raman spectra, non-polar bonds often give stronger signals. The C-I stretching vibration, for example, would be more readily observed in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for 3-Carbamoyl-5-iodobenzoic Acid This table presents expected vibrational frequencies based on typical functional group absorptions. researchgate.netrsc.orgrsc.org
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 | Moderate |
| Carbamoyl (-CONH₂) | N-H stretch | 3100-3500 | Moderate |
| Carbamoyl (-CONH₂) | C=O stretch (Amide I) | 1650-1680 | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Carbon-Iodine Bond | C-I stretch | 500-600 | Strong |
The combined data from IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in 3-Carbamoyl-5-iodobenzoic acid, corroborating the structural information obtained from NMR and mass spectrometry.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of 3-Carbamoyl-5-iodobenzoic acid and its analogues, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity.
The crystal structure of related iodinated benzoic acid derivatives has been successfully determined using single-crystal X-ray diffraction. For instance, the analysis of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine revealed a complex three-dimensional network stabilized by a combination of C—H⋯O and C—H⋯π hydrogen bonds, π–π stacking interactions, and a notable I⋯N halogen bond. researchgate.net The planar amide unit in this structure forms a significant dihedral angle with the phenyl ring, highlighting the conformational properties of the molecule. researchgate.net
While a specific crystal structure for 3-Carbamoyl-5-iodobenzoic acid was not found in the search results, the structural data from analogous compounds provide a strong basis for predicting its solid-state conformation. The presence of the iodine atom, carboxyl, and carbamoyl groups suggests the potential for a rich network of hydrogen bonds and halogen bonds, which would significantly influence the crystal packing. The study of hypervalent iodine compounds also underscores the importance of X-ray crystallography in characterizing their geometry, which often deviates from standard covalent bonding patterns. nih.govacs.org
Table 1: Representative Crystallographic Data for an Analogue of 3-Carbamoyl-5-iodobenzoic Acid
| Parameter | Value |
|---|---|
| Compound | 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 15.678(5) |
| c (Å) | 9.876(3) |
| β (°) | 108.34(3) |
| Volume (ų) | 1519.1(8) |
| Z | 4 |
Note: Data extracted from a study on a related iodinated benzoyl derivative. researchgate.net
Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the analysis of 3-Carbamoyl-5-iodobenzoic acid and its analogues. These methods are routinely employed to assess purity, identify impurities, and separate isomers, which is critical for ensuring the quality and reliability of research findings and pharmaceutical applications.
Purity Assessment:
The purity of synthesized iodinated benzoic acid derivatives is frequently confirmed by HPLC. For many target compounds, a purity of ≥95% is a standard requirement. semanticscholar.org For example, the purity of various synthesized anthranilic acid derivatives, including an iodinated analogue, was determined by analytical HPLC. nih.gov Similarly, commercial sources for related compounds like 3-bromo-5-iodobenzoic acid specify a minimum purity of 96.0% as determined by HPLC. thermofisher.com
LC-MS and its tandem version, LC-MS/MS, are powerful techniques that combine the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the sensitive and selective detection and identification of the target compound and any related impurities. acs.org For instance, LC-MS has been used to monitor the conversion of reactants in the synthesis of isoindolinones from 2-ethynylbenzamides. acs.org High-resolution mass spectrometry (HRMS) coupled with LC is also used to confirm the elemental composition of the synthesized molecules. mdpi.com
Isomeric Separation:
The separation of isomers is a significant challenge in the analysis of substituted benzoic acids. HPLC, with its variety of stationary and mobile phases, offers effective solutions. The separation of positional isomers of hydroxybenzoic acids has been successfully achieved using a reversed-phase biphenyl (B1667301) stationary phase with an acidified methanol/water mobile phase. vu.edu.au The use of specialized columns, such as C30 columns, has proven effective for separating hydrophobic, structurally related isomers like those of β-carotene induced by iodine. fishersci.com
For complex mixtures of benzoic acid derivatives, including isomers, supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC, in some cases providing superior separation. uliege.be The optimization of SFC methods can be aided by computer-assisted screening and optimization of parameters like modifier composition, temperature, and gradient time. uliege.be Additionally, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can offer unique selectivity for separating mixtures of acidic, basic, and neutral compounds. zodiaclifesciences.com
Table 2: Exemplary Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Coresep 100 (Mixed-Mode) | Acetonitrile, Water, Sulfuric Acid | UV (210 nm) | Separation of polar and nonpolar compounds, including benzoic acid. zodiaclifesciences.com |
| HPLC | Primesep 100 | Acetonitrile, Water, Sulfuric Acid | UV (210 nm) | Separation of a mixture including benzoic acid and amino acids. zodiaclifesciences.com |
| HPLC-ESI-MS/MS | Reversed-phase biphenyl | Methanol, Water, Formic Acid | MS/MS | Separation and quantification of hydroxybenzoic acid isomers. vu.edu.au |
| LC-MS | Zorbax XDB C18 or Acquity BEH C18 | Water (0.1% Formic Acid), Acetonitrile | ESI and APCI | Purity determination of ethynyl (B1212043) compounds. google.com |
Computational and Theoretical Investigations of 3 Carbamoyl 5 Iodobenzoic Acid
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the intricate mechanisms of chemical reactions involving 3-Carbamoyl-5-iodobenzoic acid and its derivatives. These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and the energetic factors that govern the transformations of the carbamoyl (B1232498) and iodo groups.
Transition State Analysis for Key Synthetic Steps
The synthesis of molecules related to 3-Carbamoyl-5-iodobenzoic acid often involves complex reaction sequences. Computational methods, particularly DFT, are instrumental in identifying and characterizing the transition state structures for key synthetic steps. acs.org By locating the transition state, which represents the highest energy point along the reaction coordinate, chemists can gain insights into the activation energy of the reaction, a critical factor determining the reaction rate.
For instance, in reactions involving the transformation of the carboxylic acid group or the carbamoyl group, computational analysis can map out the entire reaction pathway, from reactants to products, through the transition state. This allows for a detailed examination of bond-breaking and bond-forming processes.
Energetic Profiles of Carbamoyl and Iodo Group Transformations
The energetic profiles of reactions involving the carbamoyl and iodo groups can be comprehensively mapped using computational chemistry. These profiles depict the change in energy as the reaction progresses, highlighting the relative energies of reactants, intermediates, transition states, and products.
Transformations of the carbamoyl group, such as its conversion to other functional groups, can be studied to understand the feasibility and kinetics of the process. For example, the conversion of aldehydes to carbamoyl azides is a known transformation that can be investigated computationally. researchgate.net
Similarly, the reactivity of the iodo group is a subject of significant computational interest. Hypervalent iodine compounds, which can be formed from precursors like 3-Carbamoyl-5-iodobenzoic acid, are versatile reagents in organic synthesis. acs.org Computational studies can elucidate the mechanisms of reactions where the iodine atom participates directly, such as in oxidative transformations or as a leaving group. acs.orgacs.org The energetic profiles for these transformations provide a quantitative measure of the reaction's thermodynamics and kinetics.
A representative energetic profile for a hypothetical transformation is presented below:
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (if applicable to non-clinical activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. While clinical applications are outside the scope of this article, QSAR can be applied to non-clinical activities, such as fungicidal or herbicidal properties, for derivatives of 3-Carbamoyl-5-iodobenzoic acid. frontiersin.org
QSAR studies on related iodinated and benzoyl-containing compounds have demonstrated the utility of this approach. For instance, a study on 3-iodochromone derivatives as potential fungicides successfully employed 2D-QSAR to identify key molecular descriptors influencing their activity. frontiersin.org The models generated, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), can have high predictive power, with correlation coefficients (r²) often exceeding 0.9. frontiersin.org
The process involves calculating a wide range of molecular descriptors for a set of derivatives with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity.
The insights gained from QSAR models can guide the design of new derivatives with potentially enhanced activity. The models can highlight which structural features are beneficial or detrimental to the desired property, thereby directing synthetic efforts towards more promising candidates. For example, a QSAR model might indicate that increasing the electron-withdrawing nature of a substituent at a specific position could lead to higher activity. mdpi.com
Molecular Dynamics Simulations to Study Conformation and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For 3-Carbamoyl-5-iodobenzoic acid, MD simulations can provide detailed insights into its conformational flexibility, solvent interactions, and potential for self-assembly. sciforum.netnih.govresearchgate.net
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface and the identification of its preferred conformations in different environments, such as in various solvents. sciforum.netresearchgate.net For a molecule like 3-Carbamoyl-5-iodobenzoic acid, with its rotatable bonds in the carboxyl and carbamoyl groups, MD simulations can reveal the most stable spatial arrangements and the energy barriers between them.
Furthermore, MD simulations can be used to study the interactions between 3-Carbamoyl-5-iodobenzoic acid and its surroundings. This includes interactions with solvent molecules, which can significantly influence the molecule's conformation and reactivity. sciforum.netresearchgate.net The simulations can also be employed to investigate intermolecular interactions between multiple molecules of 3-Carbamoyl-5-iodobenzoic acid, providing insights into processes like crystal formation or aggregation in solution. sciforum.net
The results of MD simulations can be analyzed to obtain various properties, such as radial distribution functions (to understand local structure), root-mean-square deviation (to assess conformational stability), and hydrogen bonding patterns. This information is invaluable for understanding the macroscopic properties of the compound based on its molecular-level behavior.
Synthetic Utility and Functional Applications of 3 Carbamoyl 5 Iodobenzoic Acid in Organic Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
3-Carbamoyl-5-iodobenzoic acid is a versatile intermediate in organic synthesis, valued for its dual functionality. The molecule possesses a carboxylic acid group and a primary carboxamide, both of which can participate in various chemical transformations. Furthermore, the iodine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This combination of reactive sites makes it a valuable building block for creating diverse organic compounds, including those with significant biological potential and intricate heterocyclic frameworks.
Precursor to Biologically Active Scaffolds (excluding clinical drug details)
The substituted iodobenzoic acid motif is a key component in the synthesis of numerous biologically active scaffolds. The presence of the iodo group is particularly advantageous, as it allows for the introduction of various organic fragments through established coupling methodologies like Suzuki, Heck, and Sonogashira reactions.
For instance, the related compound 3-bromo-5-iodobenzoic acid serves as a starting material for the synthesis of a thromboxane (B8750289) receptor antagonist. nih.govddtjournal.comacs.org This highlights the utility of the 3,5-dihalo-substituted benzoic acid core in constructing molecules that can interact with biological targets. Similarly, derivatives of 2-amino-5-iodobenzoic acid have been used to create compounds with antitubercular activity. acs.org
The broader family of iodobenzoic acids is frequently employed in the generation of bioactive molecules. 2-Iodobenzoic acid is a precursor for isocoumarins, a class of naturally occurring lactones that exhibit a wide array of pharmacological properties, including antifungal and antimicrobial activities. jfda-online.com It is also utilized in multicomponent reactions, such as the Ugi reaction, to produce diverse molecular scaffolds with potential biological relevance. qut.edu.auacs.org The carbamoyl (B1232498) group itself is a key functional group in many bioactive compounds. Carbamoyl azides, which can be synthesized from various aldehydes, are pivotal intermediates for creating ureas and amines, functionalities often found in pharmacologically active molecules. bldpharm.com
The strategic placement of the iodo and carbamoyl groups on the benzoic acid ring allows for sequential, regioselective modifications, providing a pathway to complex structures from a relatively simple starting material.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 3-carbamoyl-5-iodobenzoic acid provides a valuable entry point for their synthesis. The iodo- and carboxyl-functionalized benzene (B151609) ring is a classic building block for constructing fused ring systems.
One of the most common applications of iodo-substituted benzoic acids is in palladium-catalyzed cyclization reactions. For example, 2-iodobenzoic acid and its derivatives can be coupled with terminal alkynes to synthesize isocoumarins and isoquinolinones. jfda-online.comsigmaaldrich.com This type of reaction, often involving a Sonogashira coupling followed by an intramolecular cyclization, is a powerful tool for building these heterocyclic cores. jfda-online.comsigmaaldrich.com Similarly, 2-iodobenzoic acid can participate in one-pot multicomponent reactions to form complex indole (B1671886) scaffolds through a sequence of Ugi and Heck reactions. acs.orgnih.gov
The closely related anthranilic acids (2-aminobenzoic acids) are well-known precursors for a vast range of nitrogen-containing heterocycles, including quinazolines and benzodiazepines. nih.gov While not a direct derivative, the synthetic strategies used for anthranilic acids, particularly those involving cyclization via the carboxyl group, can often be adapted for 3-carbamoyl-5-iodobenzoic acid. Furthermore, hypervalent iodine reagents derived from iodobenzoic acids, such as 2-iodoxybenzoic acid (IBX), are widely used to facilitate the synthesis of various heterocycles, including pyridines and benzoxazoles, through oxidative cyclizations. rsc.org
The reactivity of the iodo group allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for ring formation. This makes 3-carbamoyl-5-iodobenzoic acid a strategic precursor for creating a variety of heterocyclic systems, which are fundamental scaffolds in many areas of chemical science.
Development of New Reagents and Catalysts Incorporating the 3-Carbamoyl-5-iodobenzoic Acid Moiety
The iodine atom in 3-carbamoyl-5-iodobenzoic acid is not just a handle for cross-coupling reactions; it can also be oxidized to a higher valence state, typically +3 (iodane) or +5 (iodinane). This transformation converts the relatively inert iodoarene into a highly reactive hypervalent iodine reagent, capable of mediating a wide range of chemical transformations. greyhoundchrom.comresearchgate.net
Hypervalent iodine reagents are known for their low toxicity, high efficiency, and environmentally benign nature compared to many heavy-metal-based oxidants. Substituted iodobenzoic acids are excellent precursors for these reagents. For example, 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent, is synthesized from 2-iodobenzoic acid. rsc.org Similarly, 3-[Bis(trifluoroacetoxy)iodo]benzoic acid has been developed as a recyclable oxidizing reagent for converting organic sulfides to sulfoxides. The synthesis of such reagents often involves the oxidation of the parent iodoarene using strong oxidizing agents like Oxone® or m-chloroperbenzoic acid.
The functional groups on the aromatic ring, such as the carbamoyl and carboxylic acid moieties in the target compound, can modulate the reactivity, solubility, and recyclability of the resulting hypervalent iodine reagent. For instance, the carboxylic acid group in 3-iodoxybenzoic acid allows for its easy recovery from aqueous solutions by simple acidification. Research has also shown that substituted iodobenzoic acids, such as 3,5-di-tert-butyl-2-iodobenzoic acid, can be used to generate modified IBX reagents in situ for catalytic oxidations.
Therefore, 3-carbamoyl-5-iodobenzoic acid holds significant potential as a precursor for developing novel, tailored hypervalent iodine reagents. The carbamoyl and carboxyl groups could be used to attach the reagent to a solid support for easier recycling or to tune its reactivity for specific synthetic applications, contributing to the field of green and sustainable chemistry.
Applications in Material Science and Supramolecular Chemistry
The rigid structure and defined functional groups of 3-carbamoyl-5-iodobenzoic acid make it an attractive building block, or "linker," for the construction of advanced materials, particularly in the fields of supramolecular chemistry and metal-organic frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of the MOF, such as pore size, stability, and functionality, are directly determined by the geometry and chemical nature of the linker. Carboxylate-containing molecules are among the most common linkers used in MOF synthesis. 3-Carbamoyl-5-iodobenzoic acid offers several features that are desirable in a linker:
A rigid aromatic core , which provides structural integrity to the resulting framework.
A carboxylate group , which is a primary coordination site for binding to metal centers.
A carbamoyl group , which can participate in hydrogen bonding, helping to direct the self-assembly of the framework and reinforce its structure. This group can also serve as a functional site within the pores of the MOF.
An iodo group , which can be used for post-synthetic modification, allowing for the introduction of new functional groups into the MOF after its initial construction.
The use of halogenated linkers in MOF synthesis is a known strategy. For example, 2,3,5-tri-iodobenzoic acid has been identified as a compound for preparing MOFs. In a broader context, various polycarboxylate acids are used to construct 3D metal-organic frameworks with diverse topologies and properties. The ability of related molecules like 3-iodobenzoic acid to form complexes with metal ions, such as Europium, further underscores the potential of this class of compounds in coordination chemistry and materials science. The combination of a metal-coordinating carboxylate group with a hydrogen-bonding carbamoyl group makes 3-carbamoyl-5-iodobenzoic acid a promising candidate for designing new functional materials with tailored properties for applications in gas storage, catalysis, or sensing.
Utilization in Derivatization for Analytical Chemistry Applications (e.g., for improved ionization or structural elucidation)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as improving chromatographic separation or enhancing detection sensitivity. The unique properties of iodine make iodinated compounds valuable in certain analytical techniques, particularly mass spectrometry (MS).
The high mass of iodine and its distinct isotopic pattern can aid in the identification of derivatized molecules. More importantly, the incorporation of an iodine-containing moiety can significantly enhance the ionization efficiency of an analyte or provide a specific fragmentation pattern useful for structural elucidation in tandem mass spectrometry (MS/MS). greyhoundchrom.com
Recent research has focused on developing iodinated derivatization reagents specifically for mass spectrometry. For example, bis(pyridine) iodine tetrafluoroboride has been used as a reagent to add a charged tag to the double bonds of unsaturated fatty acids, dramatically increasing their detection sensitivity in LC-MS analysis. nih.gov In a similar vein, novel derivatization reagents like 4-Iodo-N-(4-(aminomethyl)phenyl)picolinamide (4-I-AMPP) have been developed to improve the structural characterization of isomeric fatty acids by providing predictable fragmentation patterns upon photodissociation. greyhoundchrom.com
While 3-carbamoyl-5-iodobenzoic acid itself is not a standard derivatizing agent, its structure contains the key iodo-benzoyl scaffold. It could be chemically modified to create a reactive group (e.g., by activating the carboxylic acid) that can covalently attach to target analytes (such as alcohols or amines). The resulting derivative would carry the iodinated phenyl ring, potentially improving its analytical detection.
Furthermore, iodinated compounds have found other niche applications in analytical separation. For instance, 3-iodobenzoic acid is used as a UV-absorbing background electrolyte in capillary electrophoresis, a technique for separating molecules. The addition of iodine to the matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has also been shown to lower the threshold for ion formation and suppress interfering signals from the matrix itself. These examples demonstrate the broader utility of iodine-containing aromatic acids in enhancing analytical methodologies.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 3-Carbamoyl-5-iodobenzoic Acid
Identification of Promising Avenues for Further Synthetic Exploration
The synthetic exploration of 3-Carbamoyl-5-iodobenzoic acid and its derivatives presents a fertile ground for future research. Based on analogous chemical transformations, several promising avenues can be identified.
Novel Synthetic Routes: The development of efficient and scalable synthetic routes to 3-Carbamoyl-5-iodobenzoic acid is a primary area for exploration. Potential starting materials could include 3,5-diiodobenzoic acid, 3-amino-5-iodobenzoic acid, or 3,5-dicarboxyiodobenzene, requiring the development of selective functional group transformations.
Derivatization via Cross-Coupling Reactions: The iodo-substituent is a key handle for derivatization through various palladium-catalyzed cross-coupling reactions. Future synthetic work could focus on Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide array of substituents at the 5-position, leading to a library of novel compounds with diverse functionalities.
Modification of the Carboxylic Acid and Carbamoyl (B1232498) Groups: The carboxylic acid and carbamoyl moieties offer further opportunities for synthetic modification. Esterification or amidation of the carboxylic acid, and N-alkylation or N-arylation of the carbamoyl group could yield a range of derivatives with tailored solubility and electronic properties.
A summary of potential synthetic explorations is presented in the table below.
| Synthetic Approach | Potential Reagents and Conditions | Expected Outcome |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Aryl-substituted derivatives |
| Heck Reaction | Alkenes, Pd catalyst, base | Alkenyl-substituted derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted derivatives |
| Esterification | Alcohols, acid catalyst | Ester derivatives |
| Amidation | Amines, coupling agents (e.g., DCC, EDC) | Amide derivatives |
Unexplored Mechanistic Pathways and Theoretical Insights
The mechanistic aspects of reactions involving 3-Carbamoyl-5-iodobenzoic acid are entirely unexplored. Future research could delve into understanding the electronic influence of the carbamoyl and iodo substituents on the reactivity of the benzoic acid ring and its functional groups.
Computational Studies: Density Functional Theory (DFT) calculations could provide valuable theoretical insights into the molecule's electronic structure, bond energies, and reactivity. Such studies could predict the most favorable sites for electrophilic and nucleophilic attack and elucidate the mechanisms of potential reactions.
Kinetic Studies: Experimental kinetic studies on the derivatization reactions of 3-Carbamoyl-5-iodobenzoic acid would be instrumental in understanding the influence of the substituents on reaction rates and in optimizing reaction conditions.
Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, UV-Vis) and single-crystal X-ray diffraction studies of the compound and its derivatives would provide crucial information about their structure, conformation, and intermolecular interactions in the solid state.
Emerging Opportunities in Functional Material Applications
While no applications of 3-Carbamoyl-5-iodobenzoic acid in functional materials have been reported, its structural motifs suggest several emerging opportunities.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker for the construction of MOFs. The presence of the carbamoyl and iodo groups could introduce additional functionality and modulate the porosity and catalytic activity of the resulting frameworks.
Supramolecular Assemblies: The carbamoyl and carboxylic acid groups are capable of forming strong hydrogen bonds, which could be exploited for the rational design of supramolecular assemblies such as gels, liquid crystals, and other soft materials.
Organic Electronics: The iodinated aromatic core could be a building block for organic semiconductors. Derivatization through cross-coupling reactions could be used to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The potential applications are summarized in the table below.
| Application Area | Key Molecular Features | Potential Functionality |
| Metal-Organic Frameworks | Carboxylic acid linker, functional groups | Porous materials, catalysis, gas storage |
| Supramolecular Chemistry | Hydrogen bonding (carbamoyl, carboxyl) | Gels, liquid crystals, sensors |
| Organic Electronics | Iodinated aromatic core, tunable electronics | Semiconductors, light-emitting materials |
Challenges and Perspectives in High-Throughput Synthesis and Derivatization
The development of high-throughput synthesis and derivatization strategies for 3-Carbamoyl-5-iodobenzoic acid faces several challenges. The primary challenge is the lack of an established, high-yielding synthesis for the parent compound itself. Overcoming this initial hurdle is crucial for any subsequent high-throughput efforts.
Once the parent compound is accessible, the development of robust and general conditions for parallel cross-coupling and functional group modification reactions will be necessary. This will require screening of catalysts, ligands, and reaction conditions to accommodate a wide range of substrates. The purification of the resulting compound libraries could also present a challenge, potentially requiring automated chromatography systems.
Despite these challenges, the perspective of rapidly generating a diverse library of 3-Carbamoyl-5-iodobenzoic acid derivatives is highly appealing. Such a library would be a valuable resource for screening for new functional materials and pharmacologically active compounds, accelerating the discovery process in these fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
